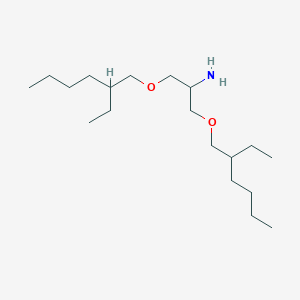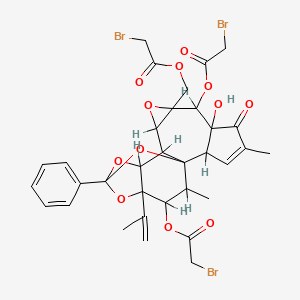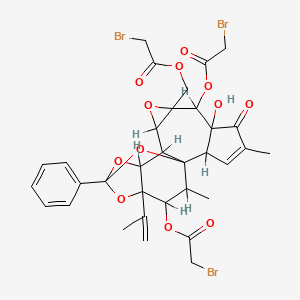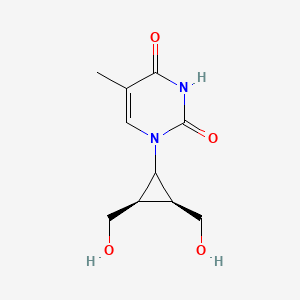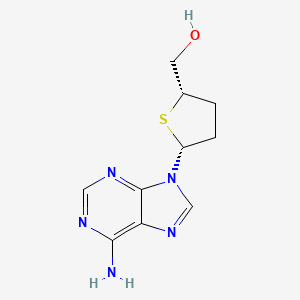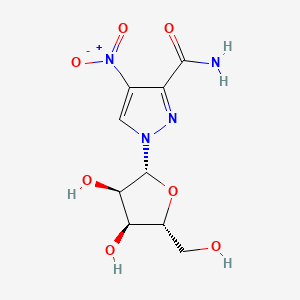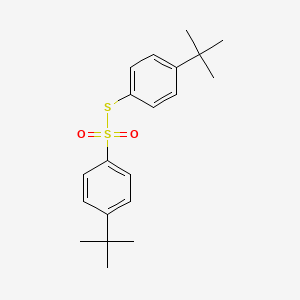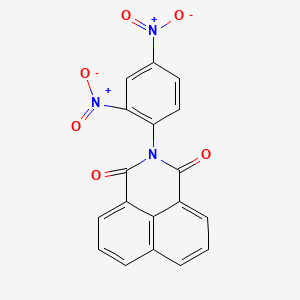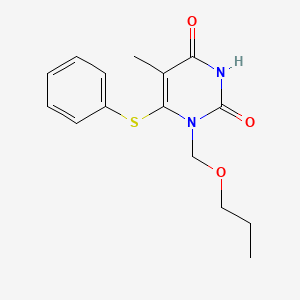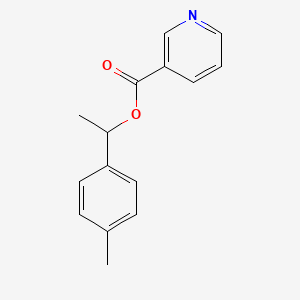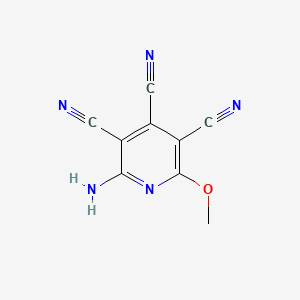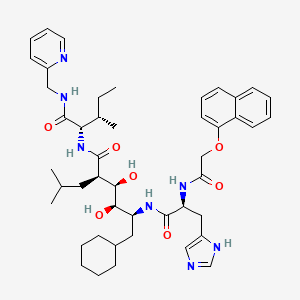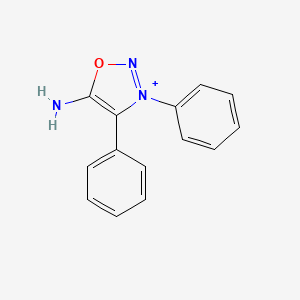
3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine is a chemical compound known for its unique structure and properties It belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring
Preparation Methods
The synthesis of 3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazones with nitriles in the presence of an oxidizing agent. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: Researchers study its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine involves its interaction with molecular targets and pathways within biological systems. It may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
3,4-Diphenyl-1,2,3lambda(5)-oxadiazol-5-amine can be compared with other similar compounds, such as:
3,4-Diphenyl-1,2lambda~4~,3,5-oxathiadiazol-2(3H)-one: This compound has a similar structure but contains a sulfur atom instead of an oxygen atom.
3,4-Diphenyl-1,2,3lambda~5~,4lambda~5~-dithiadiphosphetane-3,4-dithione: Another related compound with different heteroatoms in the ring.
The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for various applications that other similar compounds may not be able to achieve.
Properties
CAS No. |
4562-19-0 |
|---|---|
Molecular Formula |
C14H12N3O+ |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
3,4-diphenyloxadiazol-3-ium-5-amine |
InChI |
InChI=1S/C14H12N3O/c15-14-13(11-7-3-1-4-8-11)17(16-18-14)12-9-5-2-6-10-12/h1-10H,15H2/q+1 |
InChI Key |
LUJPAXNHDYAUNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(ON=[N+]2C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


